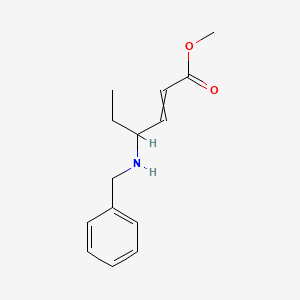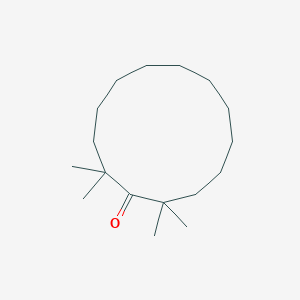
2,2,13,13-Tetramethylcyclotridecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,13,13-Tetramethylcyclotridecan-1-one is a cyclic ketone with the molecular formula C17H32O. This compound is characterized by its unique structure, which includes a 13-membered ring with four methyl groups attached at the 2 and 13 positions. It is known for its stability and distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,13,13-Tetramethylcyclotridecan-1-one typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of a Grignard reagent, followed by cyclization and oxidation steps. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of high-pressure reactors. These methods aim to optimize yield and purity while minimizing production costs.
化学反応の分析
Types of Reactions
2,2,13,13-Tetramethylcyclotridecan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2,13,13-Tetramethylcyclotridecan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2,13,13-Tetramethylcyclotridecan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2,2,13,13-Tetramethyltetradecanedioic acid: This compound shares a similar structural framework but differs in functional groups.
Cycloalkanes: Compounds like cyclohexane and cyclooctane have similar cyclic structures but lack the ketone functionality.
Uniqueness
2,2,13,13-Tetramethylcyclotridecan-1-one is unique due to its specific ring size and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to other cyclic ketones and cycloalkanes.
特性
CAS番号 |
110015-80-0 |
|---|---|
分子式 |
C17H32O |
分子量 |
252.4 g/mol |
IUPAC名 |
2,2,13,13-tetramethylcyclotridecan-1-one |
InChI |
InChI=1S/C17H32O/c1-16(2)13-11-9-7-5-6-8-10-12-14-17(3,4)15(16)18/h5-14H2,1-4H3 |
InChIキー |
QXLTXOUCFYQECV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCCCCCCCC(C1=O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



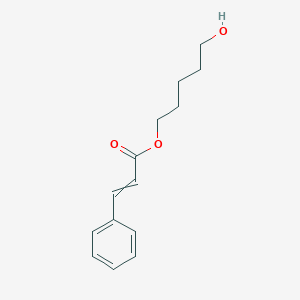
![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
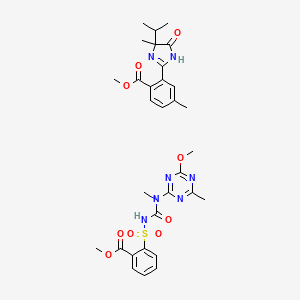
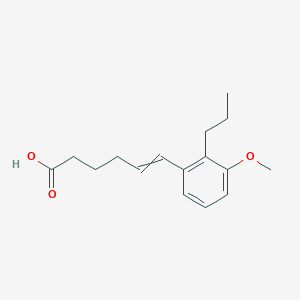
![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
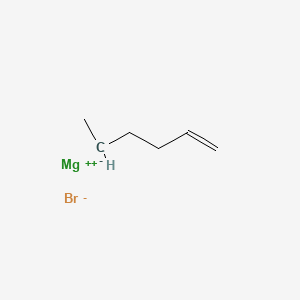
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)

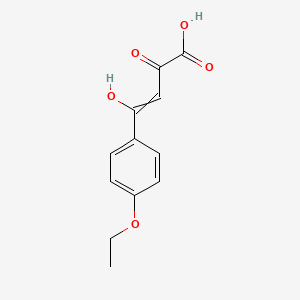
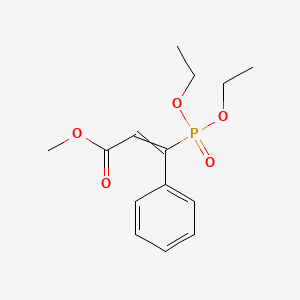
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
